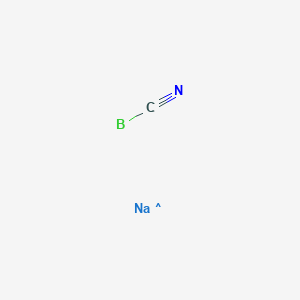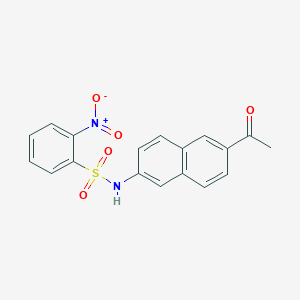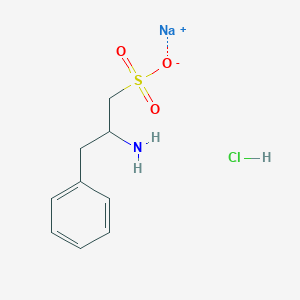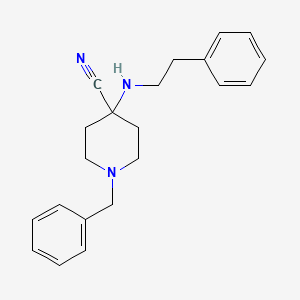
Sodium cyanoboronhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium cyanoboronhydride is a chemical compound with the formula Na[BH₃(CN)]. It is a colorless salt used extensively in organic synthesis for chemical reduction, particularly in the reduction of imines and carbonyls. Known for its selectivity and stability, this compound is a milder reductant compared to other conventional reducing agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium cyanoboronhydride can be synthesized by reacting sodium borohydride (NaBH₄) with hydrogen cyanide (HCN) under controlled conditions. The reaction involves careful manipulation of reactant ratios and temperatures to ensure the formation of Na[BH₃(CN)] while minimizing side reactions .
Industrial Production Methods: In an industrial setting, this compound is typically produced by combining sodium cyanide (NaCN) with borane tetrahydrofuran (BH₃·THF). The reaction is carried out under a nitrogen atmosphere to prevent unwanted side reactions. The mixture is then heated under reflux for several hours to complete the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Sodium cyanoboronhydride primarily undergoes reduction reactions. It is especially suitable for reductive aminations, where it reduces imines to amines. This compound is also used in the reduction of aldehydes, ketones, oximes, and enamines .
Common Reagents and Conditions:
Reductive Amination: this compound is used in the presence of an amine and a carbonyl compound. .
Reduction of Aldehydes and Ketones: The compound can reduce aldehydes and ketones to their corresponding alcohols under neutral or slightly acidic conditions
Major Products Formed:
Amines: From the reduction of imines.
Aplicaciones Científicas De Investigación
Sodium cyanoboronhydride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the selective reduction of various functional groups.
Industry: It is used in the production of specialty chemicals and in processes requiring selective reduction.
Mecanismo De Acción
The mechanism by which sodium cyanoboronhydride exerts its effects involves the transfer of hydride ions (H⁻) to the substrate. The electron-withdrawing cyanide group reduces the electrophilic capabilities of the boron atom, making the compound a milder reducing agent. This allows for selective reduction of imines and carbonyls without affecting other functional groups .
Comparación Con Compuestos Similares
Sodium Borohydride (NaBH₄): A stronger reducing agent compared to sodium cyanoboronhydride.
Lithium Aluminium Hydride (LiAlH₄): An even stronger reducing agent than sodium borohydride, capable of reducing esters, carboxylic acids, and amides.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer alternative to this compound with comparable reactivity, often used in reductive aminations.
Uniqueness: this compound is unique due to its mild reducing properties and high selectivity. It is particularly useful in reactions where over-reduction needs to be avoided, making it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
CBNNa |
|---|---|
Peso molecular |
59.82 g/mol |
InChI |
InChI=1S/CBN.Na/c2-1-3; |
Clave InChI |
OAOPDYUHWPBJCW-UHFFFAOYSA-N |
SMILES canónico |
[B]C#N.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)

![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)

![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
